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Cat. No.: B1242869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral testing paradigms

for evaluating the efficacy of SSR180711, a selective partial agonist of the alpha7 nicotinic

acetylcholine receptor (α7 nAChR). Detailed experimental protocols, data presentation tables,

and signaling pathway diagrams are included to facilitate the design and implementation of

preclinical studies.

Introduction to SSR180711
SSR180711 is a selective α7 nAChR partial agonist that has demonstrated potential

therapeutic utility for treating cognitive deficits associated with neurological and psychiatric

disorders such as schizophrenia and Alzheimer's disease.[1][2] Its mechanism of action

involves the potentiation of cholinergic and glutamatergic neurotransmission, leading to

improvements in learning, memory, and attention.[3][4][5]

Mechanism of Action
SSR180711 acts as a partial agonist at the α7 nAChR.[3] Activation of these receptors, located

on presynaptic terminals and somatodendritic compartments of neurons, leads to an increase

in the release of key neurotransmitters.[3]
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Increased Glutamate Release: SSR180711 enhances glutamatergic neurotransmission in

brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[3][4]

Increased Acetylcholine Release: The compound also dose-dependently increases

extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[3]

Modulation of GABAergic Transmission: SSR180711 can induce GABA-mediated inhibitory

postsynaptic currents.[3]

Activation of Downstream Pathways: The pro-cognitive effects of α7 nAChR agonists are

correlated with the activation of downstream signaling cascades, including the ERK1/2 and

CREB phosphorylation pathways.[5]
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Caption: SSR180711 Signaling Pathway

Behavioral Testing Paradigms
A variety of behavioral tests in rodents are utilized to assess the pro-cognitive and

antipsychotic-like effects of SSR180711.

Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate short-term and long-term recognition memory.

[6][7] It is based on the innate tendency of rodents to explore novel objects more than familiar

ones.[6][7]
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Habituation: Individually house rodents and handle them for several days before the test to

reduce stress. On the day before training, allow each animal to freely explore the empty

testing arena (e.g., a 70 cm x 70 cm x 45 cm box) for 5-10 minutes.[6]

Training (Sample Phase): Place the animal in the arena containing two identical objects.

Allow the animal to explore the objects for a set period (e.g., 5 minutes).[7][8]

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for

short-term memory, 24 hours for long-term memory).

Testing (Choice Phase): Place the animal back into the arena where one of the familiar

objects has been replaced with a novel object. Record the time spent exploring each object

for a set period (e.g., 5 minutes).[7]

Data Analysis:

The primary measure is the Discrimination Index (DI), calculated as: (Time exploring novel

object - Time exploring familiar object) / (Total time exploring both objects)

A higher DI indicates better recognition memory.
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Caption: Novel Object Recognition Workflow

Efficacy Data for SSR180711 in NOR:
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Animal
Model

Treatment
Dosage
(mg/kg)

Administrat
ion Route

Key Finding Citation

Rats and

Mice
SSR180711 0.3 i.p. and p.o.

Enhanced

episodic

memory.

[9]

Rats (MK-801

induced

deficit)

SSR180711 0.3 i.p.

Reversed

deficits in

episodic

memory

retention.

[9]

Mice (PCP-

induced

deficit)

SSR180711 3.0
i.p.

(subchronic)

Significantly

improved

cognitive

deficits.

[1]

Morris Water Maze (MWM)
The MWM is a test of spatial learning and memory that is dependent on the hippocampus.

Experimental Protocol:

Apparatus: A large circular pool (e.g., 150 cm diameter) filled with opaque water. A small

escape platform is hidden just below the water surface.

Acquisition Phase: For several consecutive days (e.g., 4-5 days), animals are given multiple

trials per day to find the hidden platform from different starting locations. The latency to find

the platform is recorded.

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is

allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant

(where the platform was located) is recorded.

Data Analysis:

Acquisition: A decrease in escape latency across training days indicates learning.
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Probe Trial: A significantly greater amount of time spent in the target quadrant compared to

other quadrants indicates spatial memory retention.

Efficacy Data for SSR180711 in MWM:

Animal
Model

Treatment
Dosage
(mg/kg)

Administrat
ion Route

Key Finding Citation

Rats (MK-801

or PCP-

induced

deficit)

SSR180711 1-3 i.p.

Restored

memory

deficits.

[9]

Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant-like activity.[10][11][12]

It is based on the principle that an animal will cease attempts to escape an aversive situation (a

cylinder of water) and become immobile, a state that can be reversed by antidepressant drugs.

[13]

Experimental Protocol:

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with

water (25-30°C) to a level of 15 cm.[12][13]

Procedure: Mice or rats are placed in the cylinder for a 6-minute session.[12] The duration of

immobility (floating with only minor movements to keep the head above water) is recorded,

typically during the last 4 minutes of the test.[13]

Data Analysis: A significant decrease in the duration of immobility is indicative of an

antidepressant-like effect.
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Caption: Forced Swim Test Workflow

Efficacy Data for SSR180711 in FST:

Animal
Model

Treatment
Dosage
(mg/kg)

Administrat
ion Route

Key Finding Citation

Rats SSR180711 1 i.p.

Demonstrate

d

antidepressa

nt-like

properties.

[9]

Latent Inhibition (LI)
LI is a measure of selective attention, where a previously irrelevant stimulus takes longer to

acquire meaning as a signal for a subsequent event.[14] Disrupted LI is observed in

schizophrenia and can be modeled in animals.

Experimental Protocol:
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Pre-exposure Phase: One group of animals is repeatedly exposed to a neutral stimulus (e.g.,

a tone) without any consequence. A control group is not pre-exposed.

Conditioning Phase: Both groups are then subjected to conditioning trials where the pre-

exposed stimulus (tone) is paired with an aversive stimulus (e.g., a mild foot shock).

Test Phase: The conditioned response (e.g., fear, measured by freezing behavior) to the tone

is measured.

Data Analysis:

In normal animals, the pre-exposed group will show a weaker conditioned response compared

to the non-pre-exposed group (i.e., they will exhibit latent inhibition). In animal models of

schizophrenia (e.g., using MK-801 or amphetamine), this effect is disrupted. The ability of a

drug to restore or normalize LI is considered a measure of its pro-cognitive or antipsychotic

potential.[14]

Efficacy Data for SSR180711 in LI:

Animal
Model

Treatment
Dosage
(mg/kg)

Administrat
ion Route

Key Finding Citation

Rats (MK-801

or neonatal L-

NoArg)

SSR180711 0.3, 1, 3 i.p.

Alleviated

abnormally

persistent LI.

[14]

Rats

(Amphetamin

e-induced

disruption)

SSR180711 1, 3 i.p.

Reversed the

disruption of

LI.

[14]

Summary of SSR180711 Efficacy Data
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Behavioral Test Animal Model
Key Effect of
SSR180711

Effective Dose
Range (mg/kg)

Novel Object

Recognition

Normal and cognitive

deficit models

Enhanced and

restored recognition

memory

0.3 - 3.0

Morris Water Maze
Cognitive deficit

models

Restored spatial

memory
1 - 3

Forced Swim Test Normal rats

Antidepressant-like

effects (reduced

immobility)

1

Latent Inhibition Schizophrenia models
Normalized selective

attention deficits
0.3 - 3

Conclusion
SSR180711 demonstrates robust efficacy in a range of behavioral paradigms relevant to the

cognitive and negative symptoms of schizophrenia and other cognitive disorders. The protocols

and data presented here provide a framework for the continued preclinical evaluation of this

and similar compounds targeting the α7 nAChR. Careful implementation of these behavioral

tests, with attention to experimental detail and appropriate data analysis, is crucial for obtaining

reliable and translatable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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